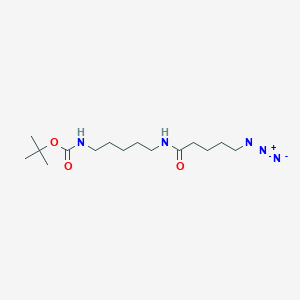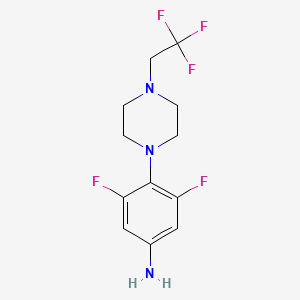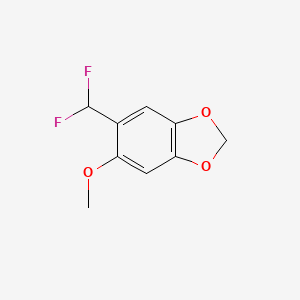
5-(Difluoromethyl)-6-methoxy-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-6-methoxy-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with difluoromethyl and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction is usually carried out in the presence of a base and a catalyst to facilitate the transfer of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethyl)-6-methoxy-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or difluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-(Difluoromethyl)-6-formyl-1,3-benzodioxole, while reduction of the difluoromethyl group can produce 5-(Methyl)-6-methoxy-1,3-benzodioxole.
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)-6-methoxy-1,3-benzodioxole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)-6-methoxy-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups such as hydroxyl or thiol groups. This allows the compound to engage in hydrogen bonding and other interactions with enzymes and receptors, thereby modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Trifluoromethyl)-6-methoxy-1,3-benzodioxole
- 5-(Methyl)-6-methoxy-1,3-benzodioxole
- 5-(Chloromethyl)-6-methoxy-1,3-benzodioxole
Uniqueness
5-(Difluoromethyl)-6-methoxy-1,3-benzodioxole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. The difluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications .
Propiedades
Fórmula molecular |
C9H8F2O3 |
|---|---|
Peso molecular |
202.15 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-6-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C9H8F2O3/c1-12-6-3-8-7(13-4-14-8)2-5(6)9(10)11/h2-3,9H,4H2,1H3 |
Clave InChI |
GYWAJWNZPAOSIZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1C(F)F)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




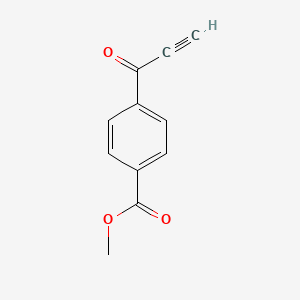

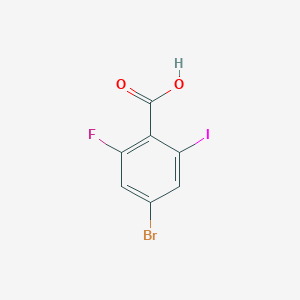

![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)



